molecular formula C21H21NO3 B11699592 5,5-Dimethyl-2-{[(2-phenoxyphenyl)amino]methylene}cyclohexane-1,3-dione

5,5-Dimethyl-2-{[(2-phenoxyphenyl)amino]methylene}cyclohexane-1,3-dione

Cat. No.: B11699592
M. Wt: 335.4 g/mol
InChI Key: OCIOSERGHKCRES-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-{[(2-phenoxyphenyl)amino]methylene}cyclohexane-1,3-dione is a β-diketone derivative characterized by a cyclohexane-1,3-dione core substituted with a 5,5-dimethyl group and an N-arylaminomethylene moiety. This structural motif enables diverse biological activities, including enzyme inhibition and antimicrobial effects, due to its ability to chelate metal ions and interact with biological targets .

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(2-phenoxyphenyl)iminomethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C21H21NO3/c1-21(2)12-18(23)16(19(24)13-21)14-22-17-10-6-7-11-20(17)25-15-8-4-3-5-9-15/h3-11,14,23H,12-13H2,1-2H3

InChI Key

OCIOSERGHKCRES-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2OC3=CC=CC=C3)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-{[(2-phenoxyphenyl)amino]methylene}cyclohexane-1,3-dione typically involves multiple steps. One common method includes the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 2-phenoxyaniline under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products:

    Oxidation Products: Various oxidized derivatives depending on the specific conditions.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 5,5-dimethylcyclohexane-1,3-dione exhibit promising anticancer properties. The compound's ability to interact with biological targets makes it a candidate for developing new cancer therapies.

Case Study:
A study demonstrated that modifications to the structure of 5,5-Dimethyl-2-{[(2-phenoxyphenyl)amino]methylene}cyclohexane-1,3-dione enhanced its cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Compound Cell Line Tested IC50 (µM) Effectiveness
This compoundMCF-7 (Breast Cancer)15Moderate
This compoundA549 (Lung Cancer)10High

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Its structural complexity potentially enhances its interaction with microbial cell membranes.

Research Findings:
A series of experiments revealed that derivatives of the compound inhibited the growth of both Gram-positive and Gram-negative bacteria .

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Herbicidal Activity

Compounds related to this compound have been studied for their herbicidal properties. The mechanism involves the inhibition of specific enzymes critical for plant growth.

Case Study:
Field trials demonstrated that formulations containing this compound significantly reduced weed populations in crop fields while being safe for the crops themselves .

Polymer Development

The unique chemical structure allows for potential applications in polymer synthesis. The compound can be utilized as a monomer or additive to enhance the properties of polymers.

Research Insights:
Studies have shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it suitable for advanced material applications .

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-{[(2-phenoxyphenyl)amino]methylene}cyclohexane-1,3-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

The following analysis compares structural analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -F) enhance enzyme inhibition (e.g., COX-2) by stabilizing ligand-target interactions .
  • Hydroxyl groups improve antimycobacterial activity, likely due to hydrogen bonding with bacterial targets .
  • Bulkier substituents (e.g., diphenylamino) introduce steric effects, altering physical properties like crystallinity .
Physicochemical and ADMET Properties

Data from SwissADME predictions () and experimental studies highlight critical parameters:

Compound Molecular Weight (g/mol) logP H-Bond Acceptors H-Bond Donors Bioavailability Score
5,5-Dimethyl-2-(2-(4-fluorophenyl)hydrazono)cyclohexane-1,3-dione (Compound 1) 290.29 2.78 4 2 0.55
5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione (Compound 2) 340.30 3.45 5 2 0.50
2-(((2-Hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione 289.31 2.15 4 3 0.65

Key Trends :

  • Hydrogen Bonding: Hydroxyl groups increase H-bond donors, enhancing solubility and target engagement .
  • Bioavailability : Compounds with balanced logP (2–3) and moderate H-bonding show higher bioavailability scores .

Activity Highlights :

  • COX-2 Inhibition : Compound 2’s trifluoromethyl group enhances binding affinity (−9.2 kcal/mol in docking studies) compared to Compound 1 (−8.5 kcal/mol) .
  • Antitubercular Activity : The hydroxyl analog’s MIC (2.5 μg/mL) rivals first-line drugs like isoniazid .
  • Metal Chelation : Nitrophenyl derivatives form stable complexes with Zn²⁺/Cu²⁺, enabling antibacterial applications .
Computational and In Silico Insights
  • Molecular Docking : Trifluoromethyl and fluorophenyl derivatives show strong binding to COX-2’s hydrophobic pocket, validated by molecular dynamics simulations .
  • DFT Calculations: Electron-deficient substituents (e.g., -NO₂, -CF₃) lower LUMO energy, enhancing reactivity and target interactions .
  • ADMET Predictions : Hydroxyl-containing analogs exhibit favorable toxicity profiles (e.g., <20% inhibition at 50 μM in human cell lines) .

Biological Activity

5,5-Dimethyl-2-{[(2-phenoxyphenyl)amino]methylene}cyclohexane-1,3-dione is a complex organic compound known for its unique cyclohexane structure and various functional groups. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Structural Characteristics

The molecular formula of this compound indicates a sophisticated arrangement of atoms that contributes to its biological properties. The compound features:

  • A dimethyl group at the 5-position.
  • An amino-methylene bridge connecting to a phenoxyphenyl moiety .

This structural complexity is believed to enhance its biological activity compared to simpler analogs.

Biological Activities

Research indicates that derivatives of 5,5-dimethylcyclohexane-1,3-dione exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structural features possess significant antimicrobial properties. For instance:

  • A derivative demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics like vancomycin .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Compounds with similar structures have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

The biological activity of this compound may involve:

  • Enzyme inhibition , particularly through the formation of complexes with metal ions like Fe²⁺, which can disrupt essential metabolic pathways in pathogens .
  • Targeting specific cellular pathways involved in cancer progression and microbial resistance mechanisms .

Comparative Analysis with Related Compounds

A comparison of similar compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-(4-methoxyphenyl)-6-methylpyrimidinePyrimidine ring with methoxy substitutionAntimicrobial
4-(Dimethylamino)benzaldehydeAromatic aldehyde with dimethylamino groupAnticancer
5-Methyl-2-(4-nitrophenyl)-1H-pyrroleNitrophenyl substitution on pyrroleAntioxidant

This table illustrates how the unique combination of cyclohexane structure and phenoxy functionalities in the target compound may contribute to its enhanced biological activities compared to simpler derivatives.

Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy and mechanisms of action of this compound:

  • Antibacterial Efficacy : A study evaluated the antibacterial properties against various Gram-positive and Gram-negative bacteria. The results indicated significant inhibition against Staphylococcus aureus strains with MIC values comparable to leading antibiotics .
  • Anticancer Activity : In vitro studies on cancer cell lines demonstrated that the compound could reduce cell viability significantly, suggesting its potential as a chemotherapeutic agent .
  • Toxicity Assessment : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses, warranting further investigation into its clinical applications .

Q & A

Q. What are the established synthetic routes for 5,5-dimethyl-2-{[(2-phenoxyphenyl)amino]methylene}cyclohexane-1,3-dione, and how are reaction conditions optimized?

The synthesis typically involves a condensation reaction between 5,5-dimethylcyclohexane-1,3-dione and 2-phenoxyaniline derivatives. A general procedure includes refluxing equimolar amounts of the dione and aniline in a solvent like 1,4-dioxane or ethanol under catalytic conditions (e.g., piperidine). Key parameters include temperature control (80–100°C), reaction time (3–6 hours), and post-reaction purification via trituration with ethanol or recrystallization to enhance purity . Optimization focuses on minimizing side products (e.g., over-condensation) and maximizing yield through solvent selection and catalyst screening .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • FT-IR and NMR : Used to confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in IR) and structural motifs (e.g., aromatic proton signals in ¹H NMR).
  • X-ray crystallography : Resolves the spatial arrangement of the cyclohexane-1,3-dione core and the planar (2-phenoxyphenyl)amino-methylene group. Monoclinic crystal systems (e.g., space group P2₁) with unit cell parameters (e.g., a = 8.5–9.0 Å, b = 8.9–9.4 Å) are commonly reported for analogous compounds .
  • Mass spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25–60°C, followed by HPLC or UV-Vis analysis to track degradation. Accelerated stability testing (e.g., 40°C/75% RH) identifies susceptibility to hydrolysis or oxidation. Fluorinated analogs suggest enhanced stability due to electron-withdrawing effects, but non-fluorinated derivatives may require inert atmospheres for long-term storage .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) elucidate electronic properties and bioactivity?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the methylene group) and charge distribution. For example, B3LYP/6-31G** models reveal intramolecular hydrogen bonding between the amine and carbonyl groups .
  • Molecular docking : Screens against biological targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Analogous compounds show binding affinity to enzymes involved in inflammation or cancer pathways, guided by the phenoxyphenyl moiety’s π-π stacking interactions .

Q. How are structure-activity relationships (SARs) analyzed to optimize bioactivity?

SAR studies involve synthesizing derivatives with modified substituents (e.g., halogenated phenyl groups, alkyl chains) and testing in biological assays. For example:

  • Antimicrobial activity : MIC assays against S. aureus and E. coli correlate substituent electronegativity with potency.
  • Anti-inflammatory activity : COX-2 inhibition assays measure IC₅₀ values, with bulky substituents enhancing selectivity . Data is analyzed using multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) .

Q. What experimental designs resolve contradictions in reported biological data?

Discrepancies in bioactivity (e.g., conflicting IC₅₀ values) are addressed by:

  • Standardizing assay protocols (e.g., cell line viability, enzyme source).
  • Validating purity (>95% via HPLC) and confirming stereochemistry (if applicable).
  • Performing dose-response curves with positive controls (e.g., doxorubicin for cytotoxicity) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

Reaction ComponentConditionsYield (%)Reference
Cyclohexane-1,3-dione + AnilineEthanol, piperidine, reflux (3 h)72–85
Fluorinated derivativesK₂CO₃, DMF, 50°C (24 h)65–78

Q. Table 2. Computational Parameters for DFT Analysis

MethodBasis SetProperty AnalyzedOutcome (eV)
B3LYP6-31G**HOMO-LUMO gap4.2–4.5
M06-2X6-311++G(d,p)Electron affinity-1.8 to -2.1

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